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Compound of Interest

Compound Name: Ethyl dibutylphosphinite

Cat. No.: B15469441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl

diphenylphosphinite (CAS No: 719-80-2), a versatile organophosphorus compound utilized as

a key intermediate in pharmaceutical synthesis and as a precursor for photoinitiators. This

document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties
Ethyl diphenylphosphinite, with the linear formula (C₆H₅)₂POC₂H₅, is a liquid at room

temperature with a density of 1.066 g/mL at 25 °C and a refractive index of 1.59.[1] Its

molecular weight is 230.24 g/mol .[1]

Spectroscopic Data
The following sections summarize the key spectroscopic data for Ethyl diphenylphosphinite.

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

compounds. For Ethyl diphenylphosphinite, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Diphenylphosphinite
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.6 - 7.2 Multiplet -
10H, Aromatic protons

(C₆H₅)

3.95 Doublet of quartets
J(H,H) = 7, J(P,H) =

10

2H, Methylene

protons (-OCH₂CH₃)

1.30 Triplet J(H,H) = 7
3H, Methyl protons (-

OCH₂CH₃)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Diphenylphosphinite

Chemical Shift (δ) ppm Assignment

~140 C (ipso, P-C)

~130 C (ortho)

~128 C (meta)

~129 C (para)

~61 -OCH₂

~16 -CH₃

Note: These are predicted values and may differ

from experimental results.

Table 3: Predicted ³¹P NMR Spectroscopic Data for Ethyl Diphenylphosphinite
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Chemical Shift (δ) ppm Assignment

~115 P

Note: This is a predicted value referenced to

85% H₃PO₄ and may differ from experimental

results.

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Ethyl diphenylphosphinite is expected to show characteristic absorption bands for

the P-O-C linkage and the phenyl groups.

Table 4: Expected IR Absorption Bands for Ethyl Diphenylphosphinite

Wavenumber (cm⁻¹) Intensity Assignment

3070 - 3010 Medium C-H stretching (aromatic)

2980 - 2850 Medium C-H stretching (aliphatic)

1590, 1480, 1435 Medium to Strong C=C stretching (aromatic ring)

1070 - 1020 Strong P-O-C stretching (asymmetric)

740 - 690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for Ethyl Diphenylphosphinite
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m/z Relative Intensity Assignment

230 High [M]⁺ (Molecular ion)

202 Moderate [M - C₂H₄]⁺

185 High [(C₆H₅)₂P]⁺

154 Moderate [C₁₂H₁₀]⁺ (Biphenyl)

77 Moderate [C₆H₅]⁺

Note: These are predicted

fragmentation patterns and

may differ from experimental

results.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Ethyl diphenylphosphinite can be synthesized by the reaction of diphenylphosphinous chloride

with ethanol in the presence of a base like pyridine. The product is typically purified by

Kugelrohr distillation.

Sample Preparation: A sample of Ethyl diphenylphosphinite (10-20 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is collected with a 30°

pulse width, a relaxation delay of 1 second, and 16 scans.

¹³C NMR: The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled

spectrum is obtained with a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

³¹P NMR: The spectrum is acquired at 162 MHz with proton decoupling. A 30° pulse width

and a relaxation delay of 5 seconds are used. Chemical shifts are referenced to an external

standard of 85% H₃PO₄.
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A drop of neat Ethyl diphenylphosphinite liquid is placed between two sodium chloride (NaCl)

plates to form a thin film. The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl

plates is recorded and subtracted from the sample spectrum.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the ion source, which is maintained at a temperature of

200°C. The electron energy is set to 70 eV. The resulting ions are analyzed by a quadrupole

mass analyzer.

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl

diphenylphosphinite.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis of Ethyl

diphenylphosphinite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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